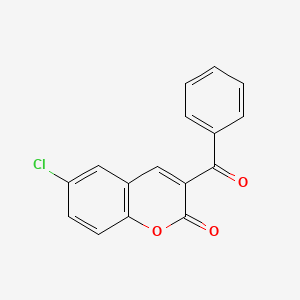

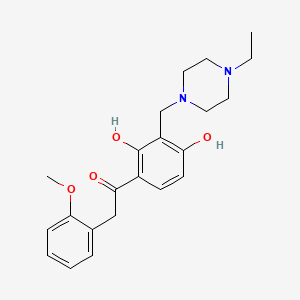

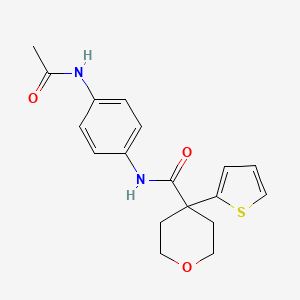

![molecular formula C9H7F3N2OS B2709003 4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine CAS No. 2201328-72-3](/img/structure/B2709003.png)

4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound is not clearly documented in the available resources .Molecular Structure Analysis

The molecular structure of this compound is not clearly documented in the available resources .Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly documented in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly documented in the available resources.Applications De Recherche Scientifique

Novel Synthesis Techniques

The synthesis of thieno[2,3-d]pyrimidine derivatives involves innovative methods that yield various compounds with potential applications in material science and biology. For instance, Altowyan et al. (2023) reported the synthesis of a novel hydrazone-containing thieno[2,3-d]pyrimidine, which was obtained from the reaction of triketoester and exocyclic acetohydrazide in methanol, showcasing the compound's crystal structure and computational investigations (Altowyan et al., 2023).

Structural and Chemical Properties

Research has focused on the characterization of the structural and chemical properties of thieno[2,3-d]pyrimidine derivatives. Yang et al. (2014) synthesized a specific thieno[2,3-d]pyrimidine derivative through a facile three-step procedure, highlighting the molecule's planar conformation except for the fluorine atoms (Yang et al., 2014).

Biological Applications

A notable study by Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines as selective folate receptor substrates, demonstrating their potent growth inhibitory effects on human tumor cells expressing folate receptors, showcasing a unique mechanism of action distinct from other antifolates (Deng et al., 2009).

Charge Transfer Materials

Irfan (2014) investigated 4,6-di(thiophen-2-yl)pyrimidine derivatives for their potential as efficient charge transfer materials. The study optimized ground state geometries and discussed the charge transfer properties based on ionization potentials, electron affinities, and reorganization energies, suggesting applications in electronic devices (Irfan, 2014).

Synthesis of Fluorinated Derivatives

Song et al. (2012) developed a novel series of fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole by a microwave-assisted procedure. This synthesis approach provided mild reaction conditions, short reaction times, and good yields, indicating potential applications in medicinal chemistry and material science (Song et al., 2012).

Mécanisme D'action

The mechanism of action of this compound is not clearly documented in the available resources.

Safety and Hazards

Propriétés

IUPAC Name |

4-(1,1,1-trifluoropropan-2-yloxy)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2OS/c1-5(9(10,11)12)15-7-6-2-3-16-8(6)14-4-13-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULMNCOAWQRLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C2C=CSC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

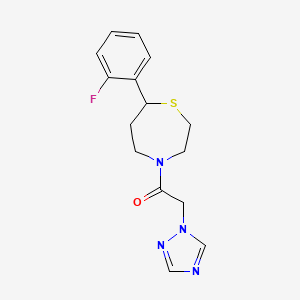

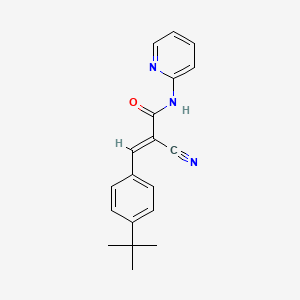

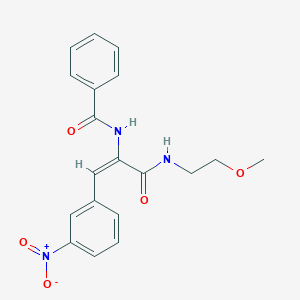

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)

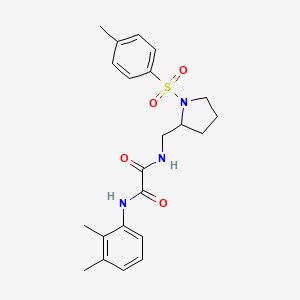

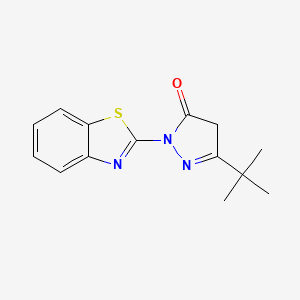

![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)

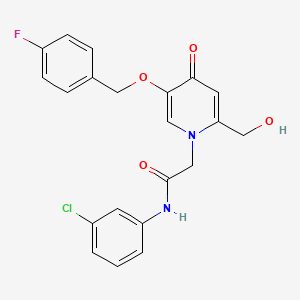

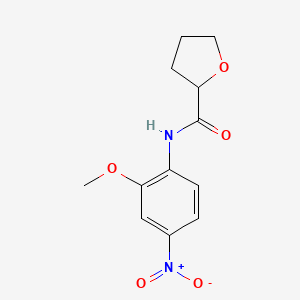

![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)